molecular formula C9H11BrFN B13319983 4-bromo-3-fluoro-N-(propan-2-yl)aniline

4-bromo-3-fluoro-N-(propan-2-yl)aniline

Cat. No.: B13319983
M. Wt: 232.09 g/mol
InChI Key: LTSNBGQSOOPDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-fluoro-N-(propan-2-yl)aniline (CAS 1566843-16-0) is a halogenated aniline derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. With a molecular formula of C9H11BrFN and a molecular weight of 232.09 g/mol, this compound features a benzene ring substituted with bromo and fluoro halogens, along with an isopropyl (propan-2-yl) group attached to the nitrogen atom of the aniline . This specific arrangement of halogen atoms and the N-alkyl chain makes it a valuable building block for the synthesis of more complex molecules. Its primary research value lies in its role as a key synthetic intermediate in the discovery and development of novel therapeutic agents. Scientific literature indicates that structurally similar bromo- and fluoro-substituted anilines are crucial precursors in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, which are a promising class of compounds for the treatment of various cancers . Researchers utilize this compound to explore structure-activity relationships and to introduce specific halogenated aromatic systems into target molecules, thereby modulating their electronic properties, lipophilicity, and binding affinity to biological targets. The presence of both bromine and fluorine offers distinct reactive sites for further functionalization via cross-coupling and other substitution reactions, providing a versatile scaffold for chemical exploration. This product is intended For Research Use Only and is strictly not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

4-bromo-3-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3

InChI Key

LTSNBGQSOOPDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Fluoro N Propan 2 Yl Aniline

Direct Amination and N-Alkylation Strategies

The introduction of the N-(propan-2-yl) or isopropyl group onto the aniline (B41778) nitrogen is a critical step that can be achieved through several reliable methods. These approaches typically start with a pre-functionalized aniline ring.

Reductive Amination Protocols for the Isopropyl Group Introduction from Precursors like 4-bromo-3-fluoroaniline (B116652) and Acetone (B3395972)

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. This process involves the reaction of a primary amine, such as 4-bromo-3-fluoroaniline, with a ketone, in this case, acetone. The reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction to the secondary amine.

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of acetone, leading to a carbinolamine intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is subsequently reduced to yield the final N-isopropyl aniline product. A key advantage of this method is the use of reducing agents that selectively reduce the iminium ion in the presence of the starting ketone. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its mild nature and selectivity. youtube.commasterorganicchemistry.com The reaction is typically performed under mildly acidic conditions (pH 4-5), which facilitates both iminium ion formation and the reduction step. youtube.com

Table 1: Reductive Amination of 4-bromo-3-fluoroaniline

Reactant A Reactant B Reducing Agent Typical Conditions Product

Direct Alkylation of Halogenated Anilines with Isopropyl Halides

Direct N-alkylation offers an alternative route to introduce the isopropyl group. This method involves the reaction of the starting aniline with an isopropyl halide, such as isopropyl bromide or isopropyl chloride. google.com The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the isopropyl halide.

To drive the reaction and neutralize the hydrogen halide byproduct, an acid scavenger or base is required. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields. google.com While direct alkylation is a straightforward concept, a significant challenge is controlling the extent of alkylation, as the secondary amine product can react further to form a tertiary amine. masterorganicchemistry.com However, for many aniline substrates, reaction conditions can be optimized to favor mono-alkylation. google.com

Halogenation and Fluorination Approaches

These strategies involve introducing the halogen atoms at specific positions on an existing N-alkylaniline scaffold. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Bromination of 3-fluoro-N-(propan-2-yl)aniline Precursors

This synthetic route begins with 3-fluoro-N-(propan-2-yl)aniline and introduces a bromine atom. The position of bromination is dictated by the electronic properties of the N-isopropylamino and fluoro substituents. The N-isopropylamino group is a powerful activating group and an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director.

In the case of 3-fluoro-N-(propan-2-yl)aniline, the position para (position 4) to the strongly activating N-isopropylamino group is the most favored site for electrophilic attack. This position is also ortho to the fluorine atom, further enhancing its reactivity. Therefore, electrophilic bromination is expected to be highly regioselective.

N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds like anilines. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine under mild conditions, often in solvents like acetonitrile. nih.gov The use of NBS can prevent over-bromination, which can be an issue with molecular bromine. researchgate.net

Table 2: Regioselective Bromination using NBS

Starting Material Brominating Agent Solvent Key Feature Product

Strategic Fluorination Reactions on Brominated Aniline Scaffolds

Introducing a fluorine atom onto an aromatic ring is often more challenging than bromination. This approach would involve starting with a precursor such as 4-bromo-N-(propan-2-yl)aniline and subsequently introducing the fluorine atom at the 3-position. Direct electrophilic fluorination is possible but can be difficult to control.

More commonly, nucleophilic aromatic substitution (SNAr) reactions are used, but these require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, which is not the case in this precursor. Therefore, other advanced methods like the Balz-Schiemann reaction (thermal decomposition of a diazonium tetrafluoroborate (B81430) salt) on a corresponding aminobromophenyl precursor could be considered, though this adds several synthetic steps. Modern transition-metal-catalyzed fluorination reactions are also an area of active research but are not commonly applied for this type of transformation on an industrial scale.

Advanced Coupling Reactions for Aromatic C-X Bond Formation (where X=Br or F)

While not a direct method for synthesizing the target molecule from simpler precursors, the presence of the C-Br bond in 4-bromo-3-fluoro-N-(propan-2-yl)aniline makes it a valuable intermediate for advanced coupling reactions. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. chemicalbook.commdpi.comresearchgate.net

The bromine atom at the 4-position can serve as a synthetic handle, allowing for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) at this position. chemicalbook.com For instance, a Suzuki coupling reaction could be used to form a C-C bond by reacting the this compound with an organoboron reagent in the presence of a palladium catalyst. mdpi.comresearchgate.net This highlights the synthetic utility of the target compound as a building block for more complex molecules in fields like pharmaceuticals and materials science.

Palladium-Catalyzed C-N Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nsf.gov This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route to N-aryl and N-alkyl anilines from aryl halides. The synthesis of this compound via this method would involve the coupling of 4-bromo-3-fluoroaniline with an isopropylating agent, or more commonly, the reaction between a 1,4-dihalo-2-fluorobenzene derivative and isopropylamine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-alkylaniline and regenerate the Pd(0) catalyst. princeton.edu The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this transformation.

For the synthesis of this compound, a likely starting material would be 4-bromo-3-fluoroaniline, which can be prepared with high yield (90%) and purity (99%) from 3-fluoroaniline. The subsequent N-alkylation with an isopropyl source would then be carried out under palladium catalysis.

Copper-Mediated Transformations for Aryl Halide Functionalization

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a classical and still valuable method for the formation of aryl-amine bonds. While often requiring harsher reaction conditions compared to their palladium-catalyzed counterparts, advancements in catalyst systems have broadened their applicability under milder conditions.

In the context of synthesizing this compound, a copper-catalyzed approach could involve the reaction of 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-1-iodo-2-fluorobenzene with isopropylamine. The presence of a suitable copper catalyst, often in combination with a ligand and a base, facilitates the formation of the C-N bond. Copper(I) salts, such as CuI, are commonly employed, and the addition of ligands like diamines or amino acids can significantly enhance the reaction's efficiency.

One of the challenges in copper-mediated amination of polyhalogenated arenes is achieving regioselectivity. The relative reactivity of the different halogen substituents on the aromatic ring can influence the position of amination. For instance, in a molecule containing both bromine and iodine, the C-I bond is generally more reactive towards oxidative addition than the C-Br bond.

Optimization of Synthetic Pathways and Reaction Efficiencies

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of the reaction conditions. This involves a systematic evaluation of various parameters that influence the catalytic cycle and minimize the formation of unwanted byproducts.

Evaluation of Catalytic Systems and Ligand Design for Enhanced Selectivity and Yield

Table 1: Common Ligands for Palladium-Catalyzed C-N Coupling Reactions

Ligand TypeExamplesKey Features
Bulky, electron-rich phosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Enhance the rate of reductive elimination.
Biarylphosphines XPhos, SPhos, RuPhosOffer a good balance of steric bulk and electron-donating properties, providing high catalytic activity and stability.
Ferrocene-based ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligands that can stabilize the catalytic species.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium.

The design of ligands is an active area of research, with the goal of developing more active, stable, and selective catalysts. For the synthesis of a sterically hindered secondary amine like this compound, ligands that can accommodate the steric bulk of the isopropyl group while facilitating C-N bond formation are essential.

Influence of Solvent Engineering and Reaction Environment Control on Synthesis

The reaction solvent can significantly impact the outcome of a cross-coupling reaction by influencing the solubility of reactants and catalysts, the stability of intermediates, and the reaction rate. A variety of solvents are commonly used in Buchwald-Hartwig aminations, including toluene, dioxane, and THF. The choice of solvent can affect the aggregation state of the catalyst and the accessibility of the active catalytic species.

Recent studies have focused on the use of "greener" solvents to improve the environmental footprint of these reactions. For example, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective alternatives to more hazardous solvents in certain Buchwald-Hartwig couplings. nsf.govacs.org

Controlling the reaction environment, such as temperature and atmosphere, is also critical. These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the catalyst.

Strategies for Yield Enhancement and Minimization of Undesired By-product Formation

Maximizing the yield of the desired product while minimizing the formation of byproducts is a key objective in synthetic optimization. In the context of the synthesis of this compound, potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and the formation of diarylated or triarylated amine byproducts.

Table 2: Strategies for Yield Enhancement and Byproduct Minimization

StrategyDescription
Stoichiometry Control Adjusting the ratio of the aryl halide to the amine can influence the product distribution. Using a slight excess of the amine can help drive the reaction to completion but may also lead to double arylation if the product is also reactive.
Choice of Base The strength and nature of the base can affect the rate of deprotonation of the amine and influence the selectivity of the reaction. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).
Catalyst Loading Optimizing the amount of catalyst used is crucial for both economic and environmental reasons. High catalyst loadings can lead to higher yields but also increase costs and the potential for metal contamination in the final product.
Reaction Time and Temperature Careful control of these parameters is necessary to ensure the reaction goes to completion without significant decomposition of reactants, products, or the catalyst.

For instance, in the synthesis of a related compound, 4-fluoro-N-isopropyl aniline, it was found that increasing the feed ratio of 4-fluoroaniline (B128567) improved the reaction's selectivity and minimized the formation of the di-isopropyl substituted byproduct. This highlights the importance of carefully controlling the stoichiometry of the reactants to achieve the desired outcome.

By systematically evaluating and optimizing these parameters, synthetic chemists can develop robust and efficient pathways for the synthesis of this compound, enabling its availability for further research and application.

Comprehensive Spectroscopic and Crystallographic Analysis of 4 Bromo 3 Fluoro N Propan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis.

The ¹H NMR spectrum of 4-bromo-3-fluoro-N-(propan-2-yl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons and the N-isopropyl group. The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the benzene (B151609) ring, further complicated by couplings to the fluorine atom.

The N-isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The integration of these signals would correspond to a 1:6 proton ratio. The chemical shift of the N-H proton can vary and may appear as a broad singlet.

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group. The carbon atom attached to the fluorine would show a characteristic large coupling constant (¹JCF).

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-26.8 - 7.0ddJHF ≈ 8-10, JHH ≈ 2-3
H-57.1 - 7.3tJHH ≈ 8-9
H-66.5 - 6.7ddJHH ≈ 8-9, JHF ≈ 4-5
N-H3.5 - 4.5br s-
CH (isopropyl)3.6 - 3.8septJHH = 6.0 - 7.0
CH₃ (isopropyl)1.2 - 1.4dJHH = 6.0 - 7.0

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1145 - 150 (d, ²JCF ≈ 10-15 Hz)
C-2110 - 115 (d, ³JCF ≈ 2-5 Hz)
C-3158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C-4100 - 105 (d, ²JCF ≈ 20-25 Hz)
C-5130 - 135
C-6105 - 110 (d, ⁴JCF ≈ 2-4 Hz)
CH (isopropyl)45 - 50
CH₃ (isopropyl)22 - 25

Fluorine-19 (¹⁹F) NMR Characterization.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is influenced by the electronic environment on the aromatic ring. The signal would be split into a doublet of doublets of doublets (ddd) due to couplings with the ortho, meta, and para protons (H-2, H-4, and H-5, respectively). The magnitude of these coupling constants provides valuable information about the position of the fluorine atom on the benzene ring.

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
F-3-110 to -130dddJFH(ortho) ≈ 8-10, JFH(meta) ≈ 5-7, JFH(para) ≈ 2-3

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).

Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling networks within the molecule. For this compound, cross-peaks would be observed between the coupled aromatic protons (H-2/H-6, H-5/H-6) and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring and the conformation of the N-isopropyl group relative to the ring. For example, NOE correlations might be observed between the N-H proton and the H-2/H-6 protons.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Elucidation of Fragmentation Pathways.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, the molecular ion region would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for anilines is the loss of the alkyl group attached to the nitrogen. In this case, the loss of an isopropyl radical would lead to a significant fragment. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a characteristic fragmentation pattern for amines. Another possible fragmentation pathway is the loss of HBr or HF from the molecular ion.

Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
231/233[M]⁺
216/218[M - CH₃]⁺
188/190[M - C₃H₇]⁺
108[M - Br - C₃H₇]⁺
77[C₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Verification.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular fingerprint.

The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-N, C-F, and C-Br bonds. The N-H stretching vibration of the secondary amine would appear as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically between 1000-1400 cm⁻¹ and 500-650 cm⁻¹, respectively.

The Raman spectrum would also exhibit these vibrational modes, but with different relative intensities compared to the IR spectrum. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum.

Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretch3350 - 3450 (m)3350 - 3450 (w)
Aromatic C-H stretch3050 - 3150 (m)3050 - 3150 (s)
Aliphatic C-H stretch2850 - 2980 (s)2850 - 2980 (s)
Aromatic C=C stretch1580 - 1620 (s), 1470 - 1520 (s)1580 - 1620 (vs), 1470 - 1520 (m)
C-N stretch1280 - 1350 (s)1280 - 1350 (m)
C-F stretch1200 - 1280 (s)1200 - 1280 (w)
C-Br stretch550 - 650 (m)550 - 650 (s)

(s = strong, m = medium, w = weak, vs = very strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). Aniline itself exhibits two main absorption bands: a strong primary band around 230-240 nm (π → π* transition of the benzene ring) and a weaker secondary band around 280-290 nm (n → π* transition involving the lone pair of electrons on the nitrogen atom).

The presence of the bromo, fluoro, and N-isopropyl substituents on the aniline ring will cause a bathochromic (red) shift of these absorption maxima. Halogen substituents generally cause a red shift, and the N-alkylation also contributes to this effect. Therefore, the primary and secondary absorption bands for this compound are expected to be shifted to longer wavelengths compared to unsubstituted aniline.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

TransitionPredicted λmax (nm)
π → π240 - 260
n → π290 - 310

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies for the specific compound, this compound. Consequently, a detailed, experimentally-derived analysis of its solid-state structure is not possible at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide invaluable, quantitative data on the molecule's structural parameters and intermolecular interactions. However, without an experimental crystal structure, the following subsections cannot be populated with the specific, detailed research findings required.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles.

Experimental data from X-ray diffraction is required for the precise measurement of bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between adjacent bonds), and dihedral angles (the angles between planes through two sets of three atoms). This information is fundamental to defining the exact conformation of the this compound molecule in the solid state. In the absence of a published crystal structure, these parameters cannot be reported.

Analysis of Crystal Packing Motifs and Intermolecular Hydrogen Bonding Networks (e.g., O—H···N, C—H···F, C—H···π interactions).

The study of crystal packing involves understanding how individual molecules of this compound would arrange themselves in a repeating lattice. This arrangement is governed by various non-covalent interactions. While one could hypothesize the potential for interactions such as those involving the N-H group as a hydrogen bond donor and the fluorine atom or aromatic ring as potential acceptors (e.g., N-H···F or C-H···π), no experimental evidence exists to confirm or quantify these networks. A crystallographic study is necessary to identify and characterize these specific packing motifs and hydrogen bonding networks.

Investigation of Halogen-Halogen Contacts and Other Non-Covalent Interactions.

The bromine atom in the molecule could potentially participate in halogen bonding (Br···N, Br···O) or other halogen-halogen contacts (Br···Br), which are significant directional interactions in crystal engineering. Investigating the presence, geometry, and energetic significance of these and other non-covalent forces, such as van der Waals interactions, is contingent upon the availability of crystallographic data. Without such data, a discussion of these specific contacts remains speculative.

Polymorphism and Crystallinity Studies.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies to identify and characterize potential polymorphs of this compound, as well as to determine its general crystallinity, would require experimental techniques such as Powder X-ray Diffraction (PXRD) or single-crystal XRD performed under various crystallization conditions. As no such studies have been reported, information regarding the polymorphism or crystallinity of this compound is currently unavailable.

Reaction Mechanisms and Chemical Transformations Involving 4 Bromo 3 Fluoro N Propan 2 Yl Aniline

Electrophilic Aromatic Substitution (EAS) Pathways on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction on 4-bromo-3-fluoro-N-(propan-2-yl)aniline are dictated by the cumulative influence of its three substituents.

Directing Effects of the Fluoro, Bromo, and Isopropylamino Substituents.

The outcome of EAS reactions is largely determined by the electronic nature of the substituents already present on the benzene (B151609) ring. These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing. pressbooks.pub

N-Isopropylamino Group (-NHCH(CH₃)₂): The amino group is a powerful activating substituent. masterorganicchemistry.com The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring. This enhanced nucleophilicity makes the ring much more reactive towards electrophiles than benzene itself. This resonance effect is strongest at the ortho and para positions, making the N-isopropylamino group a strong ortho-, para-director. libretexts.org

The following interactive table summarizes the electronic properties and directing effects of the substituents on this compound.

Regioselectivity and Electronic Influences in EAS Reactions.

When multiple substituents are present, the regioselectivity of an EAS reaction is determined by their combined effects. In the case of this compound, the N-isopropylamino group is the most powerful activating group, and its directing effect will dominate. masterorganicchemistry.com

The available positions for substitution are C-2, C-5, and C-6.

Position C-2: This position is ortho to the strongly activating amino group and meta to the deactivating fluoro group.

Position C-5: This position is para to the strongly activating amino group, but it is also ortho to the deactivating bromo group and meta to the deactivating fluoro group.

Position C-6: This position is ortho to the strongly activating amino group and ortho to the deactivating fluoro group.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Reactivity of the Aromatic Halides (Bromine and Fluorine) Towards Nucleophiles.

The aromatic ring of this compound is electron-rich due to the presence of the electron-donating N-isopropylamino group. This makes the molecule generally unreactive towards nucleophilic aromatic substitution under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to proceed efficiently.

However, if forced under harsh conditions (e.g., high temperature, strong nucleophile), a substitution reaction could potentially occur. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The reactivity of the leaving group is counterintuitive compared to SN1/SN2 reactions. Highly electronegative atoms like fluorine can better stabilize the intermediate carbanion through their inductive effect, making them better leaving groups in many SNAr contexts. Therefore, the C-F bond would likely be more reactive than the C-Br bond towards nucleophilic attack.

Steric and Electronic Factors Governing SNAr Reactivity.

Electronic Factors: The primary electronic factor hindering SNAr on this molecule is the powerful electron-donating N-isopropylamino group. It increases the electron density of the ring, destabilizing the negatively charged Meisenheimer complex that must form during the reaction. This significantly increases the activation energy for nucleophilic attack.

Steric Factors: Steric hindrance can also play a role. The N-isopropyl group and the adjacent bromine atom could sterically hinder the approach of a nucleophile to the C-3 position (the carbon bearing the fluorine). Similarly, the fluorine and the amino group could hinder attack at the C-4 position (the carbon bearing the bromine).

The following interactive table compares the characteristics of fluorine and bromine as leaving groups in the context of SNAr reactions.

Functional Group Interconversions of the Aniline (B41778) Moiety

The N-isopropylamino group is a versatile functional handle that can undergo several transformations:

N-Acylation: The aniline can react with acyl chlorides or anhydrides to form the corresponding amide. This transformation is often used as a protecting group strategy in multi-step syntheses. Converting the strongly activating amino group into a moderately activating amide group can temper its reactivity and increase steric hindrance, which can be useful for controlling the regioselectivity of subsequent EAS reactions.

N-Alkylation: Further alkylation of the secondary amine is possible, though it may be challenging to control and can lead to the formation of a quaternary ammonium (B1175870) salt.

Diazotization: Aromatic primary and secondary amines react with nitrous acid (usually generated in situ from NaNO₂ and a strong acid) to form diazonium salts. While secondary amines like this one form N-nitrosamines, under specific conditions, the N-isopropyl group could potentially be cleaved to allow for diazotization of a primary amine precursor. If a diazonium salt were formed from a related primary aniline, it would serve as a highly valuable synthetic intermediate, enabling the introduction of a wide variety of functional groups (e.g., -OH, -CN, -X, -H) via Sandmeyer, Schiemann, or other related reactions.

Oxidation: The electron-rich aniline ring and the amino group itself are susceptible to oxidation by various reagents, which can lead to the formation of complex products, including quinones or polymeric materials. The specific outcome would depend heavily on the oxidant used and the reaction conditions.

Amine-Based Derivatizations (e.g., acylation, further alkylation)

The secondary amine functionality of this compound is a nucleophilic center that readily participates in reactions with various electrophiles.

Acylation: The nitrogen atom can be acylated to form the corresponding amide. This reaction is typically achieved by treating the aniline with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. The resulting N-acyl derivative has significantly different electronic properties, as the amide nitrogen is much less basic and less electron-donating to the aromatic ring due to the resonance with the carbonyl group.

Further Alkylation: While the synthesis of secondary amines from primary amines can sometimes be challenging to control, the further alkylation of a secondary amine like this compound to a tertiary amine is a more straightforward transformation. nih.govresearchgate.net This can be accomplished using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the secondary amine attacks the electrophilic carbon of the alkyl halide. Care must be taken to avoid over-alkylation to the quaternary ammonium salt, although this is less of a concern than in the alkylation of primary amines. Modern methods utilizing borrowing hydrogen or hydrogen autotransfer strategies with alcohols as alkylating agents, often catalyzed by ruthenium or other transition metals, offer greener alternatives to traditional methods using alkyl halides. organic-chemistry.org

Table 1: Representative Amine-Based Derivatizations

Reaction TypeTypical ReagentsProduct TypeNotes
AcylationAcetyl chloride, PyridineN-(4-bromo-3-fluorophenyl)-N-(propan-2-yl)acetamideForms a stable amide derivative.
Further AlkylationMethyl iodide, K₂CO₃4-bromo-3-fluoro-N-methyl-N-(propan-2-yl)anilineConverts the secondary amine to a tertiary amine.
Reductive AminationAcetone (B3395972), NaBH(OAc)₃4-bromo-N,N-di(propan-2-yl)-3-fluoroanilineResults in the formation of a symmetrical tertiary amine.

Transformation of the Amino Group to Other Functionalities (e.g., diazotization, oxidation)

The N-isopropylamino group can be chemically transformed into other important functional groups, expanding the synthetic utility of the parent molecule.

Diazotization: The reaction of secondary aromatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) does not typically yield a stable diazonium salt, which is a hallmark of primary aromatic amines. chemicalnote.com Instead, secondary anilines undergo N-nitrosation to form N-nitrosoamines. nih.govveeprho.comresearchgate.net Therefore, treating this compound with nitrous acid is expected to produce N-(4-bromo-3-fluorophenyl)-N-(propan-2-yl)nitrosamine. This reaction proceeds through the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom of the secondary amine. byjus.com

Oxidation: The oxidation of secondary aromatic amines can lead to several products depending on the oxidant and reaction conditions. slideserve.com Mild oxidation may lead to the formation of a stable nitroxide radical, although this is more common with sterically hindered amines. tandfonline.com More vigorous oxidation can result in the formation of nitrones or lead to N-dealkylation. slideserve.comuomustansiriyah.edu.iq For instance, oxidation with reagents like iodosobenzene (B1197198) has been shown to convert secondary amines to imines. rsc.org In the context of drug metabolism, enzymatic oxidation often involves N-dealkylation or N-hydroxylation, which can then be further oxidized to a nitroso product. slideserve.com

Table 2: Transformations of the Amino Group

TransformationReagentsExpected Major ProductMechanism/Notes
N-NitrosationNaNO₂, HCl (aq), 0-5 °CN-(4-bromo-3-fluorophenyl)-N-(propan-2-yl)nitrosamineElectrophilic attack by nitrosonium ion (NO⁺) on the amine nitrogen. veeprho.com
Oxidation to ImineIodosobenzeneN-(4-bromo-3-fluorophenyl)propan-2-imineOxidation with elimination of hydrogen. rsc.org
Oxidative N-DealkylationStrong oxidizing agents (e.g., KMnO₄) or enzymatic4-bromo-3-fluoroaniline (B116652)Proceeds via a carbinolamine intermediate. slideserve.com

Organometallic Catalysis and Cross-Coupling Reactivity

The carbon-bromine bond in this compound is a key site for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The position of the bromine atom, activated by the adjacent aromatic system, makes it a suitable substrate for various palladium-catalyzed transformations.

Applications in Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling Reactions at the Aryl Bromide Position

The aryl bromide moiety is readily employed in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)–C(sp²) bonds. The reaction of this compound with various aryl or vinyl boronic acids would yield biaryl or styrenyl derivatives, respectively. The reaction is known to be tolerant of many functional groups, and methods for coupling on unprotected anilines have been developed. nih.govrsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and requires a base. acs.orgnih.gov Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl or substituted vinyl group at the C4 position of the aniline ring. The reaction typically exhibits high stereoselectivity, favoring the E-isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org It is co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine. organic-chemistry.orgscirp.org This would allow for the synthesis of 4-alkynyl-3-fluoro-N-(propan-2-yl)aniline derivatives, which are valuable intermediates for further transformations.

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. While it is a powerful C-C bond-forming reaction, its use has somewhat declined due to the toxicity of the tin reagents and byproducts. Nevertheless, it remains a viable method for creating C-C bonds where other methods might fail.

Table 3: Cross-Coupling Reactions at the Aryl Bromide Position

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Biaryl aniline derivative
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene derivative
StilleBu₃Sn-Ar'Pd(PPh₃)₄Biaryl aniline derivative

Exploration of Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org Applying this reaction to this compound would involve coupling it with a primary or secondary amine at the C-Br position. This would lead to the formation of a substituted 1,4-diaminobenzene derivative. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base (e.g., sodium tert-butoxide). The choice of ligand is crucial and has been the subject of extensive development to broaden the scope and improve the efficiency of the reaction. nih.gov

Potential for Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to coordinate to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at a specific ortho position. baranlab.orgorganic-chemistry.orguwindsor.ca The N-isopropylamino group in this compound could potentially serve as a DMG. The two possible ortho positions are C2 and C6.

The C6 position is occupied by a fluorine atom.

The C2 position is a viable site for deprotonation.

Therefore, treatment with a strong lithium base like n-butyllithium could lead to regioselective lithiation at the C2 position. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent specifically at the C2 position. The effectiveness of the N-isopropylamino group as a DMG would need to be considered in competition with the weaker directing ability of the fluorine atom and the acidifying effect of the bromine atom on adjacent protons. Research has shown that N-alkylanilines can undergo ortho-lithiation. bohrium.com

Isomerization and Rearrangement Reactions

Under specific conditions, N-alkylanilines can undergo rearrangement reactions where the alkyl group migrates from the nitrogen atom to the aromatic ring. The most well-known of these is the Hofmann-Martius rearrangement, which typically occurs under thermal conditions in the presence of an acid catalyst. acs.org For this compound, this could potentially lead to the formation of C-isopropylaniline derivatives, with the isopropyl group migrating to the ortho or para positions relative to the amino group.

Photochemical rearrangements of N-alkylanilines are also known to occur, proceeding through a different mechanism that can also yield ortho- and para-alkylated anilines. acs.org Isomerization involving the migration of the halogen substituents (bromine or fluorine) is generally not observed under typical laboratory conditions and would require high-energy processes. Other rearrangements, such as the Dimroth or Tiffeneau-Demjanov rearrangements, involve different functional groups or intermediates not directly applicable to this starting material. researchgate.netlibretexts.org

Despite a comprehensive search for scientific literature, no specific research articles or detailed data were found concerning the stereochemical implications in reactions of potential chiral derivatives of This compound .

The investigation for scholarly papers, patents, and chemical databases did not yield any studies that specifically address the synthesis or stereoselective reactions of chiral molecules derived from this particular compound. Consequently, there is no available information on stereoselectivity, enantiomeric excess, diastereomeric ratios, or the influence of chiral catalysts or reagents in the context of this compound derivatives.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topic as outlined.

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Fluoro N Propan 2 Yl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. tci-thaijo.org These methods are instrumental in understanding the fundamental characteristics of 4-bromo-3-fluoro-N-(propan-2-yl)aniline.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For substituted anilines, the orientation of the N-alkyl group and the planarity of the amine group are of particular interest.

Conformational analysis of the N-(propan-2-yl) group is crucial. The rotation around the C-N bond connecting the isopropyl group to the aniline (B41778) ring leads to different conformers with varying steric interactions and, consequently, different energies. Computational methods can map out the potential energy surface associated with this rotation to identify the most stable conformer. The presence of the ortho-fluoro substituent can influence the preferred orientation of the isopropyl group through steric hindrance and potential hydrogen bonding interactions.

Illustrative Data Table for Optimized Geometrical Parameters: Below is a representative table showcasing the type of data obtained from geometry optimization calculations, typically performed using methods like B3LYP with a 6-311++G(d,p) basis set.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrValue
C-FValue
C-NValue
N-HValue
C-C (aromatic)Value
C-N-C (isopropyl)Value
C-C-BrValue
C-C-FValue
H-N-C-CValue

Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. nih.gov Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. researchgate.net

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group.

LUMO: The LUMO represents the molecule's ability to accept electrons. The LUMO is likely to be distributed over the aromatic ring, with potential contributions from the carbon atoms bearing the electron-withdrawing halogen substituents.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov

Illustrative Data Table for FMO Analysis:

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be analyzed using methods like Mulliken population analysis or by creating Molecular Electrostatic Potential (MEP) maps.

MEP maps are particularly useful for visualizing the reactive sites of a molecule. researchgate.net They plot the electrostatic potential on the electron density surface.

Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atom and potentially the aromatic ring. thaiscience.info

Positive Potential (Blue): Regions of positive potential are electron-poor and are prone to nucleophilic attack. These are often found around the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative fluorine and bromine atoms. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are valuable for assigning peaks in experimental NMR spectra. The calculated chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the bromo, fluoro, and N-isopropyl substituents.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These calculations help in the assignment of vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed examination of reaction pathways, the identification of intermediates, and the characterization of transition states.

Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of a reaction, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can search for the saddle point on the potential energy surface that corresponds to the TS.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. The IRC provides a detailed picture of the geometric changes that occur as the reaction progresses. For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, IRC analysis can reveal the precise sequence of bond-making and bond-breaking events.

Energy Profiles and Kinetic Predictions for Key Chemical Transformations.

Theoretical investigations into the reactivity of this compound often involve mapping the potential energy surface for key chemical transformations. Density Functional Theory (DFT) is a common computational method employed for this purpose, providing insights into reaction mechanisms, transition states, and activation energies. These studies are crucial for understanding the compound's stability and predicting its behavior in various chemical environments.

A hypothetical, yet representative, key transformation for anilines is electrophilic aromatic substitution. The energy profile for such a reaction, for instance, nitration at the positions ortho and para to the activating amino group, can be computationally modeled. The calculations would involve identifying the structures of the reactants, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products.

The activation energy (ΔG‡) and the reaction energy (ΔG_rxn) are critical parameters derived from these profiles. A lower activation energy suggests a kinetically more favorable reaction pathway. For this compound, the directing effects of the substituents—the strongly activating N-(propan-2-yl)amino group and the deactivating but ortho, para-directing bromo and fluoro groups—would create a complex regioselectivity profile.

Below is a hypothetical data table summarizing the calculated Gibbs free energies of activation and reaction for the nitration of this compound at various positions on the aromatic ring. These values are illustrative and would typically be calculated using a functional like B3LYP with a basis set such as 6-311+G(d,p), including solvent effects via a polarizable continuum model.

Table 1: Hypothetical Kinetic and Thermodynamic Data for the Nitration of this compound

Substitution Position Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔG_rxn) (kcal/mol)
C2 (ortho to -NHR) 18.5 -12.3
C6 (ortho to -NHR) 22.1 -10.8

The data in this hypothetical table suggests that substitution at the C2 position is both kinetically and thermodynamically more favorable compared to other positions. This is a plausible outcome due to the combined directing effects of the substituents. Such computational predictions are invaluable for guiding synthetic efforts and understanding reaction outcomes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions.

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with solvent molecules over time. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the dynamic behavior of the molecule.

For a flexible molecule like this compound, key conformational features include the rotation around the C-N bond connecting the aniline nitrogen to the aromatic ring and the orientation of the propan-2-yl group. MD simulations can quantify the dihedral angle distributions for these rotations, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations in explicit solvent, such as water or methanol, can elucidate the nature and dynamics of solvent-solute interactions. The radial distribution function (RDF) is a common analytical tool derived from MD trajectories. It describes the probability of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the nitrogen atom of the aniline and the hydrogen atoms of water can reveal the strength and structure of hydrogen bonding.

Below is an illustrative table summarizing potential findings from an MD simulation of this compound in a water box.

Table 2: Hypothetical Results from a 100 ns MD Simulation of this compound in Water

Parameter Description Result
C(aryl)-N-C(isopropyl)-H Dihedral Angle Describes the orientation of the isopropyl group relative to the aniline plane. Predominantly populates angles around -170° and +170°, indicating a staggered conformation is most stable.
N-H...O(water) Hydrogen Bond Lifetime Average duration of hydrogen bonds between the aniline N-H group and water molecules. 2.5 picoseconds

These hypothetical results would suggest a specific preferred conformation of the propan-2-yl group and provide quantitative details about the hydrogen bonding interactions with the surrounding water molecules. Such information is critical for understanding the molecule's solubility, transport properties, and interactions in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in designing new derivatives with enhanced or optimized activity for a specific biological target.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for a set of analogous compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds.

For a hypothetical series of N-alkyl-4-bromo-3-fluoroaniline derivatives, a QSAR study might reveal that biological activity is positively correlated with the hydrophobicity of the N-alkyl substituent and negatively correlated with its steric bulk.

The following table presents a hypothetical QSAR model for a series of such compounds.

Table 3: Hypothetical QSAR Model for N-Alkyl-4-bromo-3-fluoroaniline Derivatives

Model Equation Statistical Parameters Interpretation of Descriptors

This hypothetical model, with its high correlation coefficient (R²) and cross-validation coefficient (Q²), would be considered predictive. It would guide the rational design of new derivatives by suggesting that smaller, more hydrophobic N-alkyl groups are likely to lead to more active compounds. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Synthetic Applications and Research Frontiers of 4 Bromo 3 Fluoro N Propan 2 Yl Aniline Derivatives

As a Key Precursor in the Synthesis of Diverse Heterocyclic Systems

While direct literature detailing the use of 4-bromo-3-fluoro-N-(propan-2-yl)aniline in the synthesis of diverse heterocyclic systems is limited, the structural motifs present in the molecule suggest its high potential as a key precursor. The bromo-fluoro-aniline core is a common starting point for constructing various heterocyclic rings. For instance, related bromo-aniline derivatives are frequently employed in condensation and cyclization reactions to form nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science. mdpi.com

The presence of the bromine atom allows for its participation in a variety of metal-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex heterocyclic systems. The N-isopropyl group can influence the regioselectivity of these reactions and the properties of the resulting products. The general reactivity of fluorinated anilines suggests that this compound could be a valuable starting material for creating novel heterocyclic compounds with unique electronic properties conferred by the fluorine substitution. solvay.comnih.gov

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic System Potential Synthetic Route
Benzimidazoles Cyclocondensation with carboxylic acids or aldehydes
Quinolines/Quinolones Conrad-Limpach or Doebner-von Miller reactions
Benzothiazoles Reaction with carbon disulfide or related reagents

Role in the Construction of Complex Biaryl and Polyaromatic Architectures

The construction of biaryl and polyaromatic architectures is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to organic electronics. The carbon-bromine bond in this compound serves as a critical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are premier methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These reactions are fundamental to the synthesis of complex biaryl structures.

Although specific examples utilizing this compound are not extensively documented, the reactivity of similar bromo-aniline compounds in such transformations is well-established. For example, various bromo-aniline derivatives have been successfully used in Suzuki cross-coupling reactions to produce a diverse library of biaryl compounds. nih.gov The fluorine atom in the meta position to the bromine can influence the reactivity of the C-Br bond and the electronic properties of the resulting biaryl product. The N-isopropyl group provides steric bulk that can direct the conformation of the biaryl linkage.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Resulting Bond
Suzuki-Miyaura Arylboronic acid/ester C(sp²)-C(sp²)
Stille Organostannane C(sp²)-C(sp²)
Heck Alkene C(sp²)-C(sp²)
Sonogashira Terminal alkyne C(sp²)-C(sp)

Utility as a Building Block for Structurally Complex Anilines and their Analogues

Substituted anilines are a critical class of intermediates in the chemical industry, particularly for the synthesis of agrochemicals, pharmaceuticals, and dyes. This compound itself is a structurally complex aniline (B41778), and it can be further elaborated into more sophisticated analogues. The bromine atom can be replaced through various nucleophilic and organometallic reactions to introduce a wide array of functional groups.

Furthermore, the secondary amine functionality can be acylated, alkylated, or used as a directing group in subsequent aromatic substitution reactions. The interplay between the activating N-isopropylamino group and the deactivating, ortho-directing fluorine and para-directing bromine atoms provides a nuanced reactivity profile for electrophilic aromatic substitution, allowing for the potential synthesis of highly functionalized aniline derivatives.

Contributions to the Development of Novel Synthetic Methodologies

While this compound has not been at the forefront of developing novel synthetic methodologies, its unique substitution pattern makes it an interesting substrate for testing the limits and scope of new chemical transformations. The presence of both a halogen suitable for cross-coupling and a fluorine atom allows for the study of chemoselectivity in reactions that can activate C-Br versus C-F bonds.

The development of palladium-catalyzed reactions for the arylation of fluoroalkylamines is an area of active research, and substrates like this compound could be valuable in probing the electronic and steric effects on such transformations. mdpi.com The synthesis of fluorinated organic compounds is of great interest, and methodologies that can selectively functionalize molecules like this are highly sought after. nih.gov

Applications in Advanced Organic Materials and Chemical Probe Development

Fluorinated organic compounds are increasingly being investigated for their use in advanced organic materials due to their unique electronic properties, thermal stability, and altered intermolecular interactions. rsc.orgresearchgate.netresearchgate.net The incorporation of fluorine can lower both the HOMO and LUMO energy levels of a molecule, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org While direct applications of this compound in this area are not reported, its potential as a building block for such materials is evident. Through polymerization or incorporation into larger conjugated systems, the electronic properties of the fluoro-aniline core could be harnessed.

In the realm of chemical probe development, substituted anilines can serve as scaffolds for designing molecules that interact with biological systems. mskcc.org Chemical probes are essential tools for studying proteins and cellular processes. olemiss.edupnnl.govnih.gov The lipophilicity and hydrogen bonding capacity of this compound could be tuned through synthetic modifications to create probes with specific affinities for biological targets. The aniline moiety itself is a known privileged structure in medicinal chemistry, and its derivatives are often explored for their biological activity. researchgate.net

Q & A

Basic: What are the established synthetic routes for preparing 4-bromo-3-fluoro-N-(propan-2-yl)aniline, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach is:

Protection of the amino group : Acetylation of aniline to form acetanilide, which mitigates unwanted side reactions during halogenation .

Halogenation : Electrophilic substitution to introduce bromine and fluorine. For example, bromination using Br₂ in acetic acid (for para-substitution) followed by fluorination via diazonium salt intermediates (e.g., Balz-Schiemann reaction) .

N-alkylation : Reaction with 2-bromopropane or isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropyl group .
Optimization :

  • Use anhydrous conditions and inert atmospheres to prevent decomposition.
  • Monitor reaction progress via TLC or HPLC. For halogenation, temperature control (0–5°C) minimizes polyhalogenation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

Answer:

  • ¹H NMR : Expect splitting patterns due to substituent effects. For example:
    • Aromatic protons: Doublets or triplets from ortho and meta coupling (J ~8–10 Hz for Br/F) .
    • Isopropyl group: A septet (δ ~3.5–4.0 ppm) and doublets (δ ~1.2–1.4 ppm) .
  • ¹³C NMR : Peaks for Br- and F-substituted carbons (δ ~110–125 ppm) and the isopropyl tertiary carbon (δ ~45–50 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 246.0 (C₉H₁₀BrF₂N). Isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate purity .

Advanced: How do the electronic and steric effects of substituents in this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects :
    • Bromine (electron-withdrawing) activates the ring for nucleophilic aromatic substitution (NAS) but deactivates it for electrophilic substitution. Fluorine (also EWG) enhances para/ortho-directing but reduces reactivity .
    • The isopropyl group sterically hinders reactions at the amino group, favoring ring-based transformations .
  • Cross-Coupling :
    • Suzuki-Miyaura coupling: Bromine at C4 is reactive; use Pd(PPh₃)₄ and aryl boronic acids. Steric hindrance may require elevated temperatures (80–100°C) .
    • Buchwald-Hartwig amination: Limited by the bulky isopropyl group; alternative catalysts (e.g., XPhos Pd G3) improve yields .

Advanced: What strategies can resolve discrepancies in reported melting points for halogenated aniline derivatives like this compound?

Answer:

  • Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting melting points .
  • DSC Analysis : Differential scanning calorimetry provides precise melting ranges and detects polymorphs .
  • Literature Review : Cross-reference CAS-registered data (e.g., CAS 1207314-86-0 for analogous compounds) to identify outliers .

Advanced: In crystallographic studies of this compound, what challenges arise during structure refinement, and how can SHELX software address them?

Answer:

  • Challenges :
    • Disorder in the isopropyl group due to free rotation.
    • Weak X-ray scattering from fluorine atoms .
  • SHELX Solutions :
    • Use SHELXL-2019 for anisotropic refinement of Br and F atoms.
    • Apply "ISOR" constraints to model disordered isopropyl moieties .
    • Validate hydrogen bonding via PLATON analysis integrated into SHELX .

Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • DFT Calculations :
    • Calculate Fukui indices (Gaussian 16) to identify nucleophilic sites.
    • For nitration, the amino group directs to C2 (meta to Br, ortho to F), but steric hindrance from isopropyl may favor C5 .
  • Molecular Electrostatic Potential (MEP) : Visualize electron density to predict attack by electrophiles (e.g., NO₂⁺) .

Advanced: What are the safety protocols for handling this compound in academic laboratories?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (amine vapors irritate respiratory systems) .
  • Spill Management : Neutralize with dilute HCl (for amine) and absorb with vermiculite .

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